(2S)-1-Methyl-2-phenylpyrrolidine

Sigma Receptor Pharmacology Neuropharmacology Radioligand Binding Assay

Researchers investigating sigma-2 receptor pharmacology or developing chiral analytical methods require stereochemically pure (2S)-1-methyl-2-phenylpyrrolidine; racemic mixtures or (2R)-enantiomer substitutes confound assay interpretation and invalidate chiral HPLC calibration. • Sigma-2 affinity (Ki=90 nM) with >9-fold selectivity over sigma-1 (Ki=841 nM) for SAR probe development • Validated chiral HPLC standard for enantiomeric excess determination on cellulose-based columns • Absolute configuration confirmed by Mosher's amide NMR and CD spectroscopy

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 58166-86-2
Cat. No. B126877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-Methyl-2-phenylpyrrolidine
CAS58166-86-2
Synonyms(S)-1-Methyl-2-phenylpyrrolidine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/t11-/m0/s1
InChIKeyRUJFIXHHAWJMRM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Identity & Chemical Class


(2S)-1-Methyl-2-phenylpyrrolidine (CAS 58166-86-2) is a chiral, non-natural pyrrolidine alkaloid analog that differs from the racemic mixture (CAS 938-36-3) by its defined (S)-stereochemistry at the C2 position [1]. Structurally, it replaces the pyridine ring of (S)-nicotine with a phenyl group, producing a simplified scaffold that retains key pharmacophore elements while eliminating the heteroaromatic nitrogen [2]. This compound is categorized as a small-molecule building block and research intermediate, with a molecular formula of C₁₁H₁₅N, a monoisotopic mass of 161.12045 Da, and a single defined stereocenter that dictates its three-dimensional interaction with biological targets [3]. Unlike its (R)-enantiomer (CAS 58166-84-0), the (2S)-form exhibits a distinct spatial arrangement of the phenyl and N-methyl groups, which is the foundational property upon which all differential biological and analytical utility rests .

(2S)-Enantiomer Purity Requirement


Substituting (2S)-1-methyl-2-phenylpyrrolidine with its (2R)-enantiomer, the racemic mixture (CAS 938-36-3), or even structurally similar analogs like nicotine is not scientifically equivalent. The defined (S)-stereochemistry directly determines receptor binding kinetics, metabolic stability in enzymatic systems, and chromatographic behavior. The (2S)-enantiomer acts as a competitive substrate for specific cytochrome P450 demethylation pathways, while the (2R)-form may exhibit different metabolic fates or be inert [1]. Furthermore, the racemic mixture (1-methyl-2-phenylpyrrolidine) displays an average of these properties, effectively diluting the desired stereospecific activity and confounding assay interpretation [2]. In chiral chromatography, only the pure enantiomer serves as a reliable standard for validating resolution methods and determining enantiomeric excess, as retention times and peak shapes are stereoisomer-specific . Therefore, procurement of the unambiguous (2S)-enantiomer is essential for any application where chirality dictates molecular recognition, enzymatic turnover, or analytical calibration.

Differentiation Evidence


Sigma-2 Receptor Binding Selectivity

In competitive radioligand displacement assays using rat PC12 cell membranes, (2S)-1-methyl-2-phenylpyrrolidine exhibited a binding affinity (Ki) of 90 nM for the sigma-2 receptor, while its affinity for the sigma-1 receptor (guinea pig brain membrane) was 9.3-fold lower (Ki = 841 nM) [1]. This contrasts with many sigma receptor ligands that show high nanomolar to sub-nanomolar affinity for sigma-1; for example, a series of N-benzylpiperazines reported in the literature demonstrated sigma-1 Ki values of 0.37–2.80 nM [2]. While this is a cross-study comparison and not a direct head-to-head evaluation, it highlights that (2S)-1-methyl-2-phenylpyrrolidine possesses a distinct selectivity profile favoring sigma-2 over sigma-1, a feature not universally shared by all sigma-active compounds.

Sigma Receptor Pharmacology Neuropharmacology Radioligand Binding Assay

CYP N-Demethylation Substrate Activity

In Nicotiana plumbaginifolia cell suspension cultures, (2S)-1-methyl-2-phenylpyrrolidine (as the racemate) was shown to compete directly with (R,S)-nicotine for N-demethylation by a cytochrome P450-like enzyme system [1]. The demethylation of (R,S)-1-methyl-2-phenylpyrrolidine was competitive with that of (R,S)-nicotine, indicating that the phenylpyrrolidine scaffold is recognized by the same enzymatic machinery. Critically, the study demonstrated chiral specificity: when (R,S)-nicotine was the substrate, the (R)-enantiomer was degraded faster than the natural (S)-isomer. This implies that the (2S)- and (2R)-enantiomers of the phenylpyrrolidine analog are likely metabolized at different rates, making the pure (2S)-form essential for precise kinetic studies.

Enzymology Drug Metabolism Cytochrome P450

Absolute Configuration via NMR

A novel NMR-based method for determining absolute configuration of 2-arylpyrrolidines, including (2S)-1-methyl-2-phenylpyrrolidine, was validated using Mosher's amide derivatives [1]. The distinct conformational effects induced by each enantiomer of the chiral derivatizing agent (CDA) on the pyrrolidine ring methine proton signal allowed unambiguous assignment of the (S)-configuration by simple inspection of NMR multiplicity. This provides a non-crystallographic, solution-state verification of stereochemistry, offering a practical quality control metric for ensuring the correct enantiomer is in hand.

Chiral Analysis NMR Spectroscopy Absolute Configuration

Chiroptical CD Validation

The circular dichroism (CD) spectrum of (S)-(-)-2-phenyl-1-methylpyrrolidine (the (2S)-enantiomer) was experimentally recorded and compared with theoretical calculations based on CNDO/S-CI wave functions [1]. The good agreement between calculated and experimental CD spectra, including rotational strengths derived from optimized conformer populations, validates the absolute configuration and provides a reference chiroptical fingerprint. This allows differentiation from the (R)-enantiomer, which would exhibit a mirror-image CD spectrum.

Chiroptical Spectroscopy Circular Dichroism Stereochemistry

Chiral HPLC Resolution

Enantiomers of 1-methyl-2-phenylpyrrolidine can be resolved using chiral HPLC with cellulose-based columns (e.g., Chiralpak® series) . Historical resolution methods using R,R-(+)-tartaric acid achieved only ~1% enantiomeric excess, highlighting the need for modern chromatographic techniques to obtain pure (2S)-enantiomer . This capability is critical for ensuring that the procured material meets the required stereochemical purity for downstream applications.

Chiral Chromatography Analytical Chemistry Enantiomeric Purity

Application Scenarios


Sigma-2 Pharmacological Probe Development

The moderate sigma-2 affinity (Ki = 90 nM) and >9-fold selectivity over sigma-1 (Ki = 841 nM) position (2S)-1-methyl-2-phenylpyrrolidine as a useful scaffold for developing sigma-2 selective pharmacological probes [1]. Unlike many sigma-1-preferring ligands, this compound offers a distinct selectivity profile that can be exploited in structure-activity relationship (SAR) studies aimed at dissecting sigma-2 receptor function in cancer, neurodegeneration, or neuroprotection.

Cytochrome P450 Demethylation Kinetics

The demonstrated competitive interaction with nicotine for N-demethylation by plant P450 enzymes suggests that the pure (2S)-enantiomer can serve as a chiral substrate analog for studying enzymatic demethylation mechanisms [2]. Its defined stereochemistry eliminates the confounding kinetic effects inherent to racemic substrates, enabling accurate determination of Michaelis-Menten parameters and stereospecificity of CYP isoforms.

Chiral Chromatography Method Development

The well-characterized chiral resolution of 1-methyl-2-phenylpyrrolidine on cellulose-based columns makes the pure (2S)-enantiomer an ideal standard for developing and validating chiral HPLC methods . It can be used to determine enantiomeric excess, establish system suitability parameters (e.g., resolution, Rs), and calibrate detectors in quality control laboratories handling chiral pyrrolidine derivatives.

Stereochemical Reference Standard

The compound's established absolute configuration by both Mosher's amide NMR analysis and CD spectroscopy provides a reliable reference standard for verifying the stereochemistry of newly synthesized 2-arylpyrrolidine analogs [3]. Researchers can use the published CD spectrum and NMR derivatization protocol to confirm the identity and enantiopurity of related compounds without requiring crystallography.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-1-Methyl-2-phenylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.